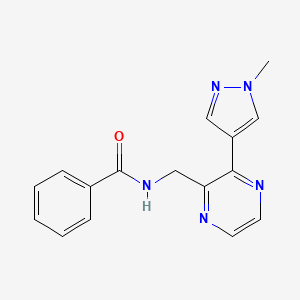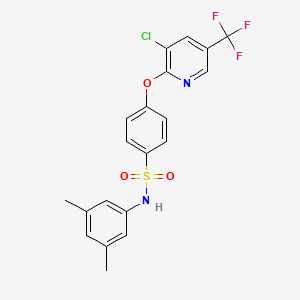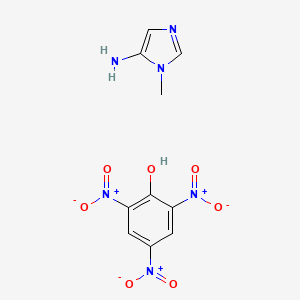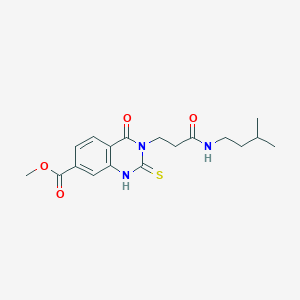![molecular formula C21H19N3OS B2862718 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-18-5](/img/structure/B2862718.png)
3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[3,2-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential biological activities . They are derivatives of 7-deazaadenine and can be synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .
Synthesis Analysis
The synthesis of similar compounds, such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, has been achieved through Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the formation of new bonds at the reactive sites on the pyrrolo[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the pyrrolo[2,3-d]pyrimidine core .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from thieno[2,3-d]pyrimidines, such as the subject compound, have been found to exhibit antimicrobial activity. Specifically, derivatives have shown effectiveness against Pseudomonas aeruginosa , with activity comparable to the reference drug streptomycin . This suggests potential for the compound in the development of new antimicrobial agents.
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and evaluated as potential antitubercular agents. Some compounds within this class demonstrated significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , indicating that our compound may also possess antitubercular properties .
Cancer Research: EZH2 Inhibition
Substituted thieno[3,2-d]pyrimidine derivatives, structurally related to our compound, have been synthesized as inhibitors of EZH2, an enzyme involved in cancer progression. These compounds showed antiproliferative activity against various cancer cell lines, suggesting a potential application in cancer therapeutics .
Central Nervous System Disorders
Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which share a core structure with the compound , have been used as intermediates in the synthesis of GABA B receptor modulators. These modulators are potentially useful for treating central nervous system disorders .
Liquid-Phase Combinatorial Synthesis
The amides of thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be synthesized from compounds like ours, are suitable for liquid-phase combinatorial synthesis. This technique is valuable for rapidly generating diverse libraries of compounds for drug discovery .
Pharmacological Research
Thieno[2,3-d]pyrimidines have been associated with a variety of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antioxidant effects. The compound in focus could be a candidate for further pharmacological research exploring these activities .
Mecanismo De Acción
Target of Action
Similar compounds, such as substituted thieno[2,3-d]pyrimidin-4(3h)-ones, have been found to exhibit significant antimycobacterial activity against mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar biochemical pathways in Mycobacterium tuberculosis.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions could potentially lead to changes in the biochemical pathways within the target organism, resulting in antimicrobial effects .
Biochemical Pathways
This suggests that the compound may interfere with essential biochemical pathways in bacteria, such as protein synthesis or cell wall synthesis .
Result of Action
The result of the compound’s action is likely to be the inhibition of growth or death of the target organism. For instance, similar compounds have been found to exhibit significant antimycobacterial activity .
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2-ethylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-2-26-21-23-18-17(16-11-7-4-8-12-16)13-22-19(18)20(25)24(21)14-15-9-5-3-6-10-15/h3-13,22H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZAWILIGXUEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)
![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)
![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)
![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)


